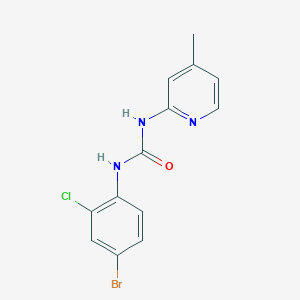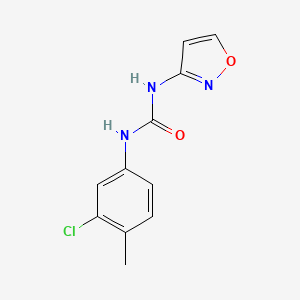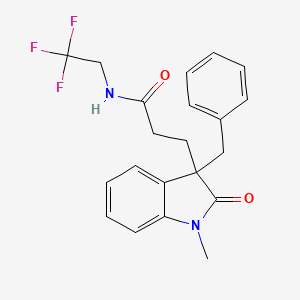![molecular formula C16H18N2O B5397086 N-[1-(4-methylphenyl)propyl]nicotinamide](/img/structure/B5397086.png)
N-[1-(4-methylphenyl)propyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methylphenyl)propyl]nicotinamide, also known as BM212, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives, which have been extensively studied for their various biological activities. BM212 has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-[1-(4-methylphenyl)propyl]nicotinamide is not fully understood. However, studies have shown that N-[1-(4-methylphenyl)propyl]nicotinamide interacts with various cellular pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response. N-[1-(4-methylphenyl)propyl]nicotinamide has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-(4-methylphenyl)propyl]nicotinamide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. N-[1-(4-methylphenyl)propyl]nicotinamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(4-methylphenyl)propyl]nicotinamide in lab experiments are its relatively simple synthesis method, its potential therapeutic applications, and its various biological activities. However, the limitations of using N-[1-(4-methylphenyl)propyl]nicotinamide in lab experiments are its limited availability and its relatively high cost.
Direcciones Futuras
There are several future directions for the research on N-[1-(4-methylphenyl)propyl]nicotinamide. One potential direction is the development of new drugs based on N-[1-(4-methylphenyl)propyl]nicotinamide for the treatment of various diseases such as inflammatory and neurodegenerative diseases. Another potential direction is the study of the mechanism of action of N-[1-(4-methylphenyl)propyl]nicotinamide and its interaction with various cellular pathways. Additionally, further studies are needed to investigate the potential side effects of N-[1-(4-methylphenyl)propyl]nicotinamide and its safety for human use.
Conclusion:
In conclusion, N-[1-(4-methylphenyl)propyl]nicotinamide is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs. The synthesis method for N-[1-(4-methylphenyl)propyl]nicotinamide is relatively simple, and it has various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of N-[1-(4-methylphenyl)propyl]nicotinamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-[1-(4-methylphenyl)propyl]nicotinamide involves the reaction of nicotinamide with 4-methylphenylpropanal in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. The synthetic method for N-[1-(4-methylphenyl)propyl]nicotinamide is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-[1-(4-methylphenyl)propyl]nicotinamide has been extensively studied for its various biological activities. Several studies have shown that N-[1-(4-methylphenyl)propyl]nicotinamide possesses anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Furthermore, N-[1-(4-methylphenyl)propyl]nicotinamide has been found to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. This property makes it a potential candidate for the treatment of various diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-15(13-8-6-12(2)7-9-13)18-16(19)14-5-4-10-17-11-14/h4-11,15H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGFQBJCGCVEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1H-indol-6-yl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5397004.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5397018.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5397021.png)
![3-[2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5397026.png)


![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5397048.png)
![4-[(dimethylamino)methyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-4-azepanol](/img/structure/B5397064.png)
![4-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5397065.png)
![N-(1-phenylethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5397068.png)
![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5397070.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5397078.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397079.png)